Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis . The presence of a bromine atom and an ethyl ester group in its structure makes it a valuable intermediate for various chemical reactions and applications.
Preparation Methods
The synthesis of Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination of 8-methylimidazo[1,2-a]pyridine followed by esterification with ethyl bromoacetate . The reaction conditions often involve the use of a solvent such as toluene and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the biological activities of imidazo[1,2-a]pyridine derivatives and their potential as drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate can be compared with other similar compounds such as:
- 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine
- 8-Chloro-2-ethylimidazo[1,2-a]pyrazine
- Ethyl (8-amino-6-bromoimidazo[1,2-a]pyrazin-2-yl)acetate
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of different functional groups can make each compound unique in terms of its applications and properties.
Biological Activity
Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate is a synthetic compound belonging to the class of imidazo[1,2-a]pyridines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C12H13BrN2O2
- Molecular Weight : 297.15 g/mol
- Structural Features : The compound features a bromo substituent at the 6-position and a methyl group at the 8-position of the imidazo ring, along with an ethyl acetate moiety.
Biological Activities
Imidazo[1,2-a]pyridine derivatives are known for their diverse biological activities. This compound has been studied for several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Similar compounds have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound's structural similarity to other imidazo[1,2-a]pyridine derivatives indicates potential antimicrobial activity. Compounds within this class have been reported to exhibit significant antibacterial and antifungal effects.
- Enzyme Inhibition : Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes involved in cancer progression and inflammation.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Notable Activities |
---|---|---|
Zolpidem | Imidazopyridine with different substitution pattern | Sleep aid (hypnotic) |
Alpidem | Similar imidazopyridine structure | Anxiolytic effects |
Ethyl 2-(6-chloroimidazo[1,2-a]pyridine) | Chlorine substituent instead of bromine | Antimicrobial properties |
Ethyl 3-(phenylimidazo[1,2-a]pyridine) | Different position of substituents | Antitumor activity |
This compound’s unique combination of bromine and methyl substituents may influence its biological activity differently compared to other derivatives.
Case Studies and Research Findings
Research studies have highlighted specific findings regarding the biological activities of imidazo[1,2-a]pyridine derivatives:
- A study demonstrated that related compounds could inhibit the proliferation of human colon carcinoma cells by inducing cell cycle arrest and apoptosis at concentrations as low as 50 µM .
- Another research indicated that certain derivatives exhibited significant antimicrobial activity against a range of pathogenic bacteria and fungi, suggesting potential therapeutic applications against infections .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving starting materials that contain the requisite imidazo and pyridine structures. Common methods include:
Properties
Molecular Formula |
C12H13BrN2O2 |
---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C12H13BrN2O2/c1-3-17-11(16)5-10-7-15-6-9(13)4-8(2)12(15)14-10/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
RLYAWEMGSQJTSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=C(C2=N1)C)Br |
Origin of Product |
United States |
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